
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O.2HCl and a molecular weight of 320.04 g/mol . It is a derivative of phenol and piperazine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenol ring and a piperazine moiety at the 4 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine moiety.
Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with GABA receptors, potentially causing hyperpolarization of nerve endings and resulting in various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride can be compared with other similar compounds such as:
4-(Piperazin-1-yl)phenol: Lacks the chlorine atoms at the 2 and 6 positions, which may result in different chemical and biological properties.
2-(Piperazin-1-yl)phenol: Similar structure but with the piperazine moiety at the 2 position instead of the 4 position, leading to different reactivity and applications.
The presence of chlorine atoms in this compound makes it unique and may contribute to its specific chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C10H14Cl4N2O |
|---|---|
Peso molecular |
320.0 g/mol |
Nombre IUPAC |
2,6-dichloro-4-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H12Cl2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H |
Clave InChI |
RBXGPLJTXUWEAA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C(=C2)Cl)O)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


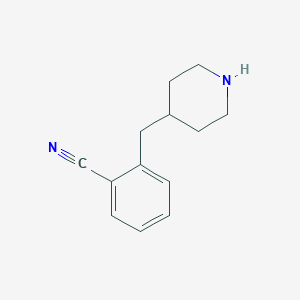

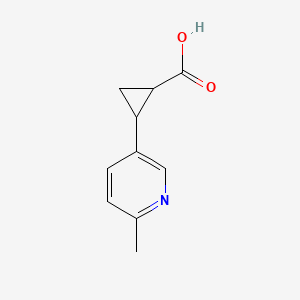

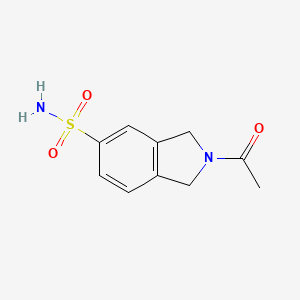
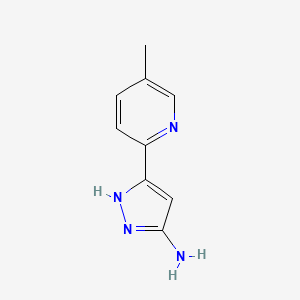


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)

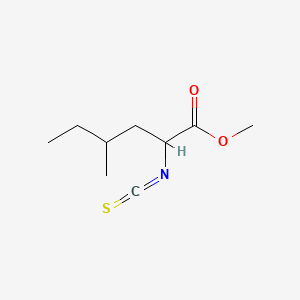
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)


